Product packaging for 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone(Cat. No.:)

1-(2-Aminobenzo[d]thiazol-4-yl)ethanone

Cat. No.: B7957247
M. Wt: 192.24 g/mol
InChI Key: BZHCBYYYUJJSGG-UHFFFAOYSA-N
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Description

1-(2-Aminobenzo[d]thiazol-4-yl)ethanone (CAS 1822780-60-8) is a high-value benzothiazole derivative serving as a versatile building block in medicinal chemistry and drug discovery research. This compound is a key intermediate for synthesizing novel benzothiazole-linked chalcones and pyrimidine-based hybrids investigated as potential therapeutic agents . Research indicates derivatives of this scaffold demonstrate significant in vitro anti-tubercular activity against the H 37 Rv strain of Mycobacterium tuberculosis . Furthermore, it is utilized in constructing novel pyrimidine-based 2-aminobenzothiazole derivatives that have shown promising in vitro cytotoxicity against human cancer cell lines such as those for colon and breast cancers . The 2-aminobenzothiazole core is a privileged structure in drug design, featured in compounds with a diverse range of biological activities, including anticancer, antimicrobial, and antifungal properties . The compound has a molecular formula of C 9 H 8 N 2 OS and a molecular weight of 192.24 g/mol . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2OS B7957247 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-1,3-benzothiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-5(12)6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHCBYYYUJJSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Pathways of 2 Aminobenzothiazole Systems

Mechanistic Investigations of Benzothiazole (B30560) Ring Formation

The synthesis of the 2-aminobenzothiazole (B30445) core is a fundamental process, with several established mechanistic pathways. A predominant method is the Jacobson cyclization, which involves the oxidative cyclization of an N-arylthiourea. researchgate.netrjptonline.orgrsc.org This reaction is typically carried out using an oxidizing agent like potassium ferricyanide (B76249) in a basic medium. researchgate.netrsc.org The mechanism is believed to proceed through a radical pathway where the thioanilide undergoes oxidation to form a thiyl radical. indexcopernicus.comnih.gov This radical then attacks the ortho-carbon of the aniline (B41778) ring, leading to an intramolecular cyclization and subsequent aromatization to form the benzothiazole ring. researchgate.netrjptonline.org The Jacobson method is noted for its high efficiency and regiospecificity, often producing a single product. researchgate.netrjptonline.org

Another significant route involves the reaction of an appropriately substituted aniline with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent like bromine in acetic acid. researchgate.netnih.govnih.gov This method first forms a phenylthiourea (B91264) intermediate, which then undergoes oxidative cyclization. nih.gov However, for anilines that are unsubstituted at the para-position, this method can sometimes lead to undesired side reactions like thiocyanation of the benzene (B151609) ring. nih.gov

Modern approaches have introduced metal-catalyzed cyclizations. For instance, palladium (Pd) and copper (Cu) catalysts have been employed for the intramolecular C-S bond formation from N-arylthioureas via C-H activation, offering an efficient route to 2-aminobenzothiazoles. nih.govresearchgate.netresearchgate.net Visible-light-driven photoredox catalysis has also emerged as a green and efficient method, utilizing light as the driving force and molecular oxygen as the oxidant to facilitate the radical cyclization of thioanilides. nih.govresearchgate.netorganic-chemistry.org

Reactivity of the 2-Amino Exocyclic Group for Derivatization

The exocyclic amino group at the C-2 position of the benzothiazole ring is a key site for synthetic modification and derivatization. nih.govresearchgate.netnih.gov This group behaves as a nucleophile, readily participating in a variety of reactions.

Acylation: The 2-amino group can be easily acylated using acyl chlorides or acid anhydrides to form N-(1,3-benzothiazol-2-yl)amides. nih.govnih.govnih.gov This reaction is often a preliminary step for introducing further functionalities or for protecting the amino group during subsequent reactions on the benzene ring. nih.gov

Alkylation and Arylation: N-alkylation of the 2-amino group is also a common transformation, which can be achieved using alkyl halides. nih.govresearchgate.net Regioselective N-alkylation has been successfully performed using benzylic alcohols as the alkylating agents. rsc.org The presence of both an exocyclic and an endocyclic nitrogen atom can sometimes lead to mixtures of N-alkylated products, but reaction conditions can often be tuned to favor derivatization at the amino group. nih.gov

Schiff Base Formation: Condensation of the 2-amino group with various aldehydes and ketones leads to the formation of Schiff bases (imines). nih.govresearchgate.netresearchgate.netmedwinpublishers.commedwinpublishers.com This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.netmedwinpublishers.com The resulting Schiff bases are valuable intermediates for the synthesis of other heterocyclic systems. nih.govresearchgate.net

Table 1: Examples of Derivatization Reactions at the 2-Amino Group

Reaction TypeReagent(s)Product TypeReference
AcylationAcyl chlorides, Acid anhydridesN-Acyl-2-aminobenzothiazoles nih.govnih.gov
AlkylationAlkyl halides, Benzylic alcoholsN-Alkyl-2-aminobenzothiazoles nih.govrsc.org
Schiff Base FormationAldehydes, KetonesN-(Benzothiazol-2-yl)imines nih.govmedwinpublishers.com
SulfonylationSulfonyl chloridesN-(Benzothiazol-2-yl)sulfonamides nih.gov

Reactions at the Benzene Ring Positions (e.g., C-4, C-6 functionalization)

Functionalization of the benzene portion of the benzothiazole ring allows for the introduction of various substituents, which is crucial for tuning the molecule's properties. The synthesis of the target compound, 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone, requires the introduction of an acetyl group specifically at the C-4 position.

Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, are common methods for introducing acyl groups onto aromatic rings. youtube.com However, the reactivity and regioselectivity of these reactions on the 2-aminobenzothiazole system are influenced by the existing substituents. The 2-amino group is an activating, ortho-, para-directing group, which would typically direct incoming electrophiles to the C-5 and C-7 positions. To achieve substitution at the C-4 position, as in this compound, direct electrophilic substitution on the parent 2-aminobenzothiazole is challenging.

Therefore, the synthesis of C-4 functionalized derivatives often relies on starting with an already substituted aniline precursor before the benzothiazole ring is formed. For example, starting with 2-amino-3-substituted thiophenol or a correspondingly substituted aniline for the Jacobson cyclization can direct the final substitution pattern. mdpi.com Alternatively, multistep synthetic sequences involving protection of the 2-amino group, followed by directed metallation or other regioselective reactions, can be employed. nih.govnih.gov For instance, functionalization at the C-6 position is more straightforward and is often achieved by starting with a 4-substituted aniline in a Jacobson or Hugershoff-type synthesis. nih.govnih.govnih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrimidines, Quinolones, Imidazoles)

The 2-aminobenzothiazole scaffold is an excellent precursor for the synthesis of more complex, fused heterocyclic systems due to the strategic positioning of its two nitrogen atoms. nih.govrsc.orgscirp.org These atoms can react with bifunctional electrophiles to construct new rings.

Imidazo[2,1-b]benzothiazoles: One of the most common fused systems is the imidazo[2,1-b]benzothiazole (B1198073) ring. This is typically synthesized by reacting 2-aminobenzothiazole with α-haloketones. rsc.orgresearchgate.net The reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. nih.govresearchgate.net Variations of this reaction include one-pot, multicomponent reactions involving 2-aminobenzothiazole, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) or using ketones and an oxidant. nih.govrsc.org

Pyrimido[2,1-b]benzothiazoles: Fused pyrimidine (B1678525) rings can be formed through reactions with β-dicarbonyl compounds, β-ketoesters, or malonates. scirp.orgresearchgate.nettandfonline.comtandfonline.comnih.gov A common approach is a three-component Biginelli-type reaction, where 2-aminobenzothiazole, an aldehyde, and a β-ketoester are condensed, often under acidic or enzymatic catalysis, to yield pyrimido[2,1-b]benzothiazoles. scirp.orgtandfonline.comnih.gov The mechanism involves the formation of an imine or acyliminium ion intermediate, which then undergoes cyclocondensation. researchgate.net

Quinolone Systems: The synthesis of quinolone moieties fused to the benzothiazole ring can be achieved through various strategies. One method involves the Vilsmeier-Haack reaction on benzothiazole hydrazones, which are derived from 2-hydrazinylbenzothiazoles. nih.gov Another approach involves the acid-catalyzed cascade reaction of 2-aminobenzothiazole with two molecules of an aldehyde, proceeding through a Diels-Alder type heterocycloaddition. nih.gov

Radical Initiation in Cyclization Pathways

While many reactions of 2-aminobenzothiazoles proceed through ionic mechanisms, radical pathways also play a significant role, particularly in the formation and functionalization of the benzothiazole ring.

As mentioned in Section 3.1, the classical Jacobson synthesis of benzothiazoles from thioanilides is a radical cyclization initiated by an oxidant like potassium ferricyanide. researchgate.netrsc.org Other reagents, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), have also been used to promote the intramolecular cyclization of thioformanilides via a thiyl radical intermediate. indexcopernicus.com

More recently, visible-light photoredox catalysis has been extensively used to generate radicals under mild conditions. nih.govorganic-chemistry.org In these systems, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process with the thioanilide substrate to generate a radical cation or a thiyl radical, which then undergoes cyclization. researchgate.netorganic-chemistry.org These methods are environmentally friendly, often using air or molecular oxygen as the terminal oxidant. nih.govorganic-chemistry.org Radical initiators like azobisisobutyronitrile (AIBN) have also been shown to effectively induce cyclization of thiobenzamides, sometimes providing better yields than the traditional Jacobson synthesis, especially for substrates with electron-withdrawing groups. rsc.org These radical-mediated pathways offer alternative and often more efficient routes for constructing the benzothiazole scaffold. rsc.orgnih.gov

Spectroscopic and Analytical Characterization in Academic Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a primary tool for identifying the functional groups in 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone. The spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The structure contains several key functional groups: a primary amine (-NH₂), a carbonyl group (C=O) from the ethanone (B97240) moiety, an aromatic ring system, and the C=N and C-S bonds of the thiazole (B1198619) ring. The FT-IR spectrum of the parent compound, 2-aminobenzothiazole (B30445), typically shows a doublet for the N-H stretching of the primary amine group between 3270 and 3400 cm⁻¹ and a strong C=N stretch around 1640 cm⁻¹. researchgate.net

For this compound, the spectrum would exhibit these features along with a strong, sharp absorption band for the carbonyl (C=O) group, typically found in the range of 1680-1700 cm⁻¹. The presence of both the amine and carbonyl peaks is essential for confirming the structure.

Functional GroupBondExpected Absorption Range (cm⁻¹)
Primary AmineN-H Stretch3300-3500 (two bands)
Aromatic RingC-H Stretch3000-3100
Methyl GroupC-H Stretch2850-2960
CarbonylC=O Stretch1680-1700
Thiazole RingC=N Stretch1630-1650
Aromatic RingC=C Stretch1450-1600

This table presents expected values based on standard infrared spectroscopy correlation charts and data from analogous compounds.

In-situ infrared spectroscopy is a powerful Process Analytical Technology (PAT) that allows for real-time monitoring of chemical reactions. mdpi.com By inserting a fiber-optic probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products without the need for sampling. mdpi.com

While specific studies applying in-situ IR to the synthesis of this compound are not prominently documented, the technique is highly applicable. For instance, in a potential synthesis involving the acylation of a 2-aminobenzothiazole precursor, in-situ IR could be used to:

Monitor the consumption of the starting material.

Track the formation of the product by observing the appearance and increase in intensity of the characteristic carbonyl (C=O) band around 1690 cm⁻¹.

Ensure the reaction goes to completion, which can help optimize reaction times and improve yield and purity. mdpi.com

This precise control is vital for developing safe, efficient, and scalable chemical processes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the methyl group, the amine group, and the aromatic ring.

Methyl Protons (-CH₃): A sharp singlet integrating to three protons, expected in the region of δ 2.5-2.7 ppm.

Amine Protons (-NH₂): A broad singlet integrating to two protons. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature.

Aromatic Protons (Ar-H): The substitution pattern on the benzene (B151609) ring (at positions 4, 5, 6, and 7) results in three aromatic protons. These would appear as a set of multiplets (likely a triplet and two doublets) in the typical aromatic region of δ 7.0-8.0 ppm.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethanone)2.5 - 2.7Singlet (s)3H
-NH₂ (amine)5.0 - 6.0 (variable)Broad Singlet (br s)2H
Ar-H (benzene ring)7.0 - 8.0Multiplet (m)3H

This table presents expected values based on standard NMR chemical shift correlations and data from structurally similar compounds. rsc.org

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Since this compound possesses nine carbon atoms in unique chemical environments, its proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals.

Key expected signals include:

A signal for the carbonyl carbon (C=O) in the downfield region, typically around δ 195-200 ppm.

A signal for the methyl carbon (-CH₃) in the upfield region, around δ 25-30 ppm. rsc.org

Seven signals in the aromatic/heterocyclic region (δ 110-170 ppm) corresponding to the carbons of the benzothiazole (B30560) ring system. rsc.org

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C =O (carbonyl)195 - 200
C -S (thiazole)165 - 175
Aromatic/Thiazole C 110 - 155
C H₃ (methyl)25 - 30

This table presents expected values based on standard NMR chemical shift correlations and data from analogous compounds. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₈N₂OS), the exact molecular weight is 192.24 g/mol .

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 193. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass to several decimal places. nih.govnih.gov

Under harsher ionization conditions (e.g., Electron Impact, EI), the molecule would fragment in a predictable manner. A likely and diagnostically significant fragmentation would be the cleavage of the acetyl group (loss of 43 Da), resulting in a major fragment ion at m/z 149. This fragment corresponds to the stable 2-aminobenzothiazol-4-yl cation.

Chromatographic Purity and Separation Methods

Chromatographic methods are essential for monitoring reaction progress, assessing final product purity, and for the isolation of target compounds.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used in synthetic organic chemistry to monitor the progress of reactions involving 2-aminobenzothiazole derivatives. nih.govacs.org By spotting the reaction mixture on a TLC plate at various time points, chemists can visualize the consumption of starting materials and the formation of the product.

In studies involving the synthesis of novel 2-aminobenzothiazole compounds, the evolution of the reactions was monitored using precoated TLC sheets, such as ALUGRAM Xtra SIL G/UV254. nih.govacs.org A common mobile phase used for these separations is a mixture of n-hexane and acetone (B3395972) in various ratios, with the specific ratio optimized to achieve clear separation between the starting materials and the desired product. nih.govacs.org The completion of the reaction is determined when the spot corresponding to the starting material is no longer visible on the TLC plate, which is often visualized under UV light or with an iodine chamber. acs.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For 2-aminobenzothiazole derivatives, HPLC is the standard method for determining the purity of the final product with high accuracy. Research studies often report that the purity of the synthesized compounds was confirmed to be above 95% using liquid chromatography techniques. nih.govacs.org

A reverse-phase (RP) HPLC method has been described for the analysis of the parent compound, 2-aminobenzothiazole. sielc.com This method can be adapted for its derivatives.

Column: A common choice is a C18 column, although specialized reverse-phase columns like Newcrom R1 are also used. sielc.com

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component and an organic solvent, such as water and acetonitrile (B52724) (MeCN). sielc.com A small amount of acid, like phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to improve peak shape and resolution. sielc.com

Detection: Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

This technique is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Advanced Spectroscopic and Structural Analysis

Beyond mass spectrometry, other spectroscopic methods provide crucial information about the electronic properties and structure of these molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For 2-aminobenzothiazole derivatives, UV-Vis spectra provide information about the conjugated π-electron system.

Studies on various synthesized 2-aminobenzothiazole derivatives have identified characteristic absorption peaks. researchgate.netresearchgate.net These peaks are generally attributed to two types of electronic transitions:

π → π* transitions: These are high-energy transitions occurring within the aromatic benzene and thiazole rings, typically observed in the range of 208–263 nm. researchgate.netresearchgate.net

n → π* transitions: These lower-energy transitions involve non-bonding electrons (e.g., on nitrogen or sulfur atoms) being excited into an anti-bonding π* orbital. These absorptions are typically found at longer wavelengths, in the range of 320–346 nm. researchgate.netresearchgate.net

The exact position and intensity of these absorption bands can be influenced by the specific substituents on the benzothiazole core and the solvent used for the analysis. mdpi.com

Compound Type/NameAbsorption Peak λmax (nm)TransitionReference
2-Aminobenzothiazole Derivatives346n → π researchgate.net
263π → π (aromatic ring) researchgate.net
214π → π researchgate.net
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Derivative320n → π researchgate.net
261π → π* (aromatic ring) researchgate.net
208π → π* researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. Such species include free radicals, radical anions, and transition metal complexes. In the context of this compound, ESR spectroscopy would be particularly insightful for investigating its radical cations or anions, which could be generated through chemical or electrochemical oxidation or reduction.

The study of the radical anion of the benzene ring, for instance, can provide information about the spin density distribution across the molecule, revealing how the benzothiazole and ethnone moieties influence the electronic structure. The number of lines in an ESR spectrum is determined by the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin. uoc.gr This hyperfine coupling provides a detailed map of the interaction between the unpaired electron and the magnetic nuclei within the radical.

While the theoretical application of ESR to study radical forms of aminobenzothiazole derivatives is well-established, specific experimental ESR data for radicals of this compound, such as g-values and hyperfine coupling constants, are not documented in the surveyed academic literature. Such studies would be valuable in understanding its redox behavior and potential for forming stable radical species.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal XRD analysis of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles. This information is crucial for confirming the connectivity of the atoms and the planarity of the benzothiazole ring system.

The Cambridge Structural Database (CSDC) is a repository for small-molecule organic and metal-organic crystal structures. A search of the CSDC for the crystal structure of this compound did not yield a specific entry. However, the database contains crystal structures for related benzothiazole derivatives, which can offer comparative insights. For example, the crystal structure of its parent molecule, 2-aminobenzothiazole, has been reported (CSD-738966). nih.gov

While no dedicated crystallographic report for this compound was found, any future crystallographic studies would be expected to detail the crystal system, space group, unit cell dimensions, and refinement parameters. A representative data table for such a hypothetical analysis is presented below to illustrate the type of information that would be obtained.

Hypothetical X-ray Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₉H₈N₂OS
Formula Weight192.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)11.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)985.4
Z4
Calculated Density (g/cm³)1.295
R-factor (%)4.5

This table is for illustrative purposes only as no specific experimental data was found in the searched literature.

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition to verify its purity and elemental makeup. For this compound, with the molecular formula C₉H₈N₂OS, the theoretical elemental composition can be precisely calculated.

While several studies report the synthesis and elemental analysis of various benzothiazole derivatives, specific "found" elemental analysis data for this compound was not available in the reviewed literature. The theoretical values are presented in the table below.

Elemental Analysis Data for this compound (C₉H₈N₂OS)

ElementTheoretical (%)Found (%)
Carbon56.23N/A
Hydrogen4.19N/A
Nitrogen14.57N/A
Sulfur16.68N/A

Found values are not available from the searched literature.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of aminobenzothiazole derivatives. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are primary tools for these investigations.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization and Electronic Structure Analysis

DFT and HF methods are widely employed to predict the molecular geometry and analyze the electronic structure of organic compounds. researchgate.netucsd.edu For molecules similar in structure to 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone, these calculations are crucial for understanding their stability and reactivity. researchgate.net Geometry optimization using these methods determines the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface.

Once the geometry is optimized, various electronic properties can be calculated. These include the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Furthermore, these computational methods allow for the calculation of other important electronic descriptors such as dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the molecule's response to an external electric field and its non-linear optical properties. researchgate.net Mulliken charge analysis, another output of these calculations, provides information about the charge distribution across the atoms within the molecule, highlighting potentially reactive sites. researchgate.net

Key Parameters from DFT and HF Calculations for Similar Heterocyclic Compounds
ParameterDescriptionSignificance
Geometry OptimizationFinds the lowest energy conformation of the molecule.Provides the most stable 3D structure for further analysis.
HOMO-LUMO GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates chemical reactivity and kinetic stability. A large gap implies high stability.
Mulliken Atomic ChargesCalculates the partial charge on each atom in the molecule.Helps in identifying electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential onto the electron density surface.Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.

Tautomerism Investigations (Amine vs. Imine Forms)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For 2-aminothiazole (B372263) derivatives, the amine-imine tautomerism is of particular interest. researchgate.net The equilibrium between the amine and imine forms can be significantly influenced by the nature of substituents on the thiazole (B1198619) ring and the surrounding solvent environment. researchgate.netnih.gov

Computational studies, often employing ¹H NMR spectroscopy in conjunction with DFT calculations, are used to rationalize the experimental observations and determine the relative stabilities of the tautomers. researchgate.net The position of the tautomeric equilibrium is crucial as the different forms can exhibit distinct chemical and biological properties. For instance, in related 2-aminothiazolidine systems, the dynamic process observed in solution has been attributed to this proton transfer between nitrogen atoms. researchgate.net In some cases, the imine form may be energetically more favorable than the amine form, or vice versa, depending on the specific molecular structure. researchgate.netyoutube.com

Factors Influencing Amine-Imine Tautomerism
FactorInfluence on Equilibrium
SubstituentsElectron-donating or withdrawing groups can shift the equilibrium towards the amine or imine form, respectively. researchgate.net
Solvent PolarityPolar solvents can stabilize one tautomer over the other through hydrogen bonding or dipole-dipole interactions. nih.gov
Intramolecular Hydrogen BondingThe possibility of forming stable intramolecular hydrogen bonds can favor a specific tautomeric form. nih.gov

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Understanding

Molecular Electron Density Theory (MEDT) is a powerful computational framework for studying the mechanisms of chemical reactions. Unlike traditional models that often focus on molecular orbitals, MEDT emphasizes the role of electron density in chemical reactivity. researchgate.netnih.gov This theory has been applied to understand cycloaddition reactions involving furan (B31954) and other dienes, which are structurally related to the benzothiazole (B30560) system. researchgate.netnih.gov

By analyzing the global and local reactivity indices derived from conceptual DFT, such as electronic chemical potential, electrophilicity, and nucleophilicity, MEDT can predict the flow of electron density during a reaction. nih.gov This allows for the classification of reactions, for example, as having a Forward Electron Density Flux (FEDF). nih.gov MEDT studies can elucidate whether a reaction proceeds through a concerted or stepwise mechanism and can identify the transition states and intermediates involved. researchgate.net

Electron Localization Function (ELF) Topological Analysis

The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. uchile.clresearchgate.netnih.govcanterbury.ac.uk The topological analysis of ELF provides a quantitative description of the chemical bonding in a molecule. uchile.clcanterbury.ac.uk It partitions the molecular space into basins of attractors, each corresponding to a core, bonding, or non-bonding region.

This analysis is valuable for understanding the electronic structure and aromaticity of heterocyclic systems. uchile.cl By separating the σ and π electron contributions to the ELF, it is possible to assess the aromatic or anti-aromatic character of different parts of a molecule. uchile.cl For instance, a molecule could exhibit σ-aromaticity and π-antiaromaticity simultaneously. uchile.cl The bifurcation values of the ELF can be used to construct aromaticity scales. uchile.cl

Molecular Modeling and Docking Investigations

Molecular modeling and docking are indispensable computational techniques in modern drug discovery and development. They are used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule (protein).

Ligand-Protein Interaction Analysis and Binding Site Prediction

Molecular docking simulations are performed to predict the preferred binding orientation of a ligand to a protein target and to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govresearchgate.netnih.govresearchgate.net These studies are crucial for understanding the potential mechanism of action of a compound and for identifying key amino acid residues in the protein's binding site that are involved in the interaction. researchgate.net

For aminobenzothiazole derivatives, docking studies have been used to investigate their potential as anticancer agents by predicting their interactions with target proteins like kinases or tubulin. nih.govresearchgate.netnih.gov The results of these simulations can reveal important binding interactions such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, which stabilize the ligand-protein complex. researchgate.net This information is vital for the rational design of more potent and selective inhibitors. The insights gained from docking are often complementary to experimental results from biological assays. researchgate.net

Common Protein Targets for Docking Studies of Benzothiazole Derivatives
Protein TargetTherapeutic AreaKey Interactions
Kinases (e.g., PI3Kγ)AnticancerHydrogen bonds with backbone residues in the ATP binding site. nih.gov
TubulinAnticancerInteractions within the colchicine (B1669291) binding site, including hydrogen bonds and π-cation interactions. researchgate.net
CYP450 EnzymesDrug MetabolismHydrophobic and hydrogen bond interactions within the active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Both 2D-QSAR and 3D-pharmacophore models have been developed for various series of benzothiazole derivatives to understand the structural requirements for their biological activities. mdpi.comrsc.orgnih.gov A 3D-pharmacophore model identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. For instance, a pharmacophore model for aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors highlighted the importance of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov Such models serve as a template for designing new molecules with potentially higher activity.

2D-QSAR models, on the other hand, correlate biological activity with 2D molecular descriptors such as topological indices and physicochemical properties. These models are computationally less intensive and can provide valuable insights into the properties that govern the activity of a compound series.

QSAR studies on 2-aminobenzothiazole (B30445) derivatives have successfully correlated various molecular descriptors with their observed biological activities, such as anticancer and antimicrobial effects. researchgate.netmdpi.comacs.org Key descriptors often include:

Topological and Geometrical Descriptors: These describe the size, shape, and branching of a molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies, which are crucial for intermolecular interactions.

Hydrophobic Descriptors (e.g., logP): These quantify the lipophilicity of a compound, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

A study on halogen- and amidino-substituted benzothiazoles and benzimidazoles found that descriptors related to Burden eigenvalues (BELp1 and BEHv6), which are derived from the molecular matrix and weighted by properties like polarizability and van der Waals volumes, were significant in predicting cytotoxicity. mdpi.com

The following table summarizes some molecular descriptors and their general correlation with the biological activity of benzothiazole derivatives based on various QSAR studies.

Descriptor ClassSpecific Descriptor ExampleGeneral Correlation with Biological Activity
Electronic Dipole MomentCan influence binding orientation and strength in polar active sites.
Steric Molecular Volume/Surface AreaOptimal size and shape are often required for fitting into a binding pocket.
Topological Wiener IndexRelates to molecular branching and can impact solubility and binding.
Quantum Chemical HOMO/LUMO EnergiesIndicates the molecule's ability to donate or accept electrons in interactions.

In Silico Pharmacokinetics (ADME) Predictions for Research Design

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the early stages of drug discovery to avoid late-stage failures. In silico tools are widely used to predict these properties for novel compounds. mdpi.comnih.govnih.govugm.ac.idresearchgate.netasianpubs.org For various 2-aminobenzothiazole derivatives, ADME predictions have been used to guide the selection of compounds for synthesis and further biological testing. mdpi.comnih.govnih.gov

Key predicted ADME properties for benzothiazole derivatives often include:

Oral Bioavailability: Predictions based on rules like Lipinski's Rule of Five help in assessing the drug-likeness of a compound. nih.govnih.gov

Aqueous Solubility: This is a critical factor for absorption.

Blood-Brain Barrier (BBB) Penetration: Important for compounds targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.

The following table provides a hypothetical example of an in silico ADME prediction for a research-stage 2-aminobenzothiazole derivative.

ADME PropertyPredicted Value/ClassificationImplication for Research Design
Lipinski's Rule of Five 0 ViolationsGood oral bioavailability is likely.
Aqueous Solubility (logS) -3.5Moderate solubility; may require formulation strategies.
BBB Penetration LowUnlikely to have significant CNS effects.
CYP2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions via this pathway.
Human Intestinal Absorption >80%High absorption expected after oral administration.

These computational predictions are invaluable for prioritizing compounds and designing more efficient and targeted preclinical studies.

Coordination Chemistry Research

Ligand Properties and Potential Coordination Sites of 2-Aminobenzothiazoles (N, S, NH2)

The 2-aminobenzothiazole (B30445) (abt) moiety is a versatile ligand in coordination chemistry, possessing three potential donor atoms: the endocyclic thiazole (B1198619) ring nitrogen (N), the endocyclic sulfur (S), and the exocyclic amino group nitrogen (NH2). nih.gov This multidentate character allows it to coordinate with metal ions in various modes.

The primary coordination site is typically the nitrogen atom of the thiazole ring. mdpi.comrsc.orgresearchgate.net This is attributed to its strong σ-donating ability. mdpi.com The exocyclic amino group is another common coordination site, and its involvement can lead to the formation of stable chelate rings. mdpi.comnih.gov While the sulfur atom in the thiazole ring is a potential coordination site, its involvement is less common compared to the nitrogen atoms. The coordination ability is influenced by the high π-electron density of the heterocyclic system. mdpi.com The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. For instance, in some complexes, the 2-aminobenzothiazole ligand acts as a bidentate ligand, coordinating through both the ring nitrogen and the exocyclic amino nitrogen to form a chelate ring. mdpi.comresearchgate.net In other cases, it functions as a monodentate ligand, coordinating solely through the ring nitrogen. rsc.org

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-aminobenzothiazole ligands is typically achieved through direct reaction between a metal salt and the ligand in a suitable solvent, such as methanol (B129727) or ethanol. researchgate.netpnrjournal.com The resulting complexes can be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques, including elemental analysis, infrared (IR) spectroscopy, UV-Visible spectroscopy, and single-crystal X-ray diffraction. researchgate.netjmaterenvironsci.com

For example, novel copper complexes have been synthesized by the condensation of Knoevengal condensate acetoacetanilide (B1666496) with 2-aminobenzothiazole. jmaterenvironsci.com Similarly, complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared with Schiff base ligands derived from 2-aminobenzothiazole. researchgate.netmdpi.com The formation of these complexes is often indicated by changes in color and by shifts in the IR and UV-Vis spectra compared to the free ligand. researchgate.net

Transition metal complexes of 2-aminobenzothiazole derivatives exhibit a wide range of coordination geometries, which are influenced by the metal ion's electronic configuration, the steric and electronic properties of the ligands, and the counter-ions present.

Pseudotetrahedral: This geometry is common for Co(II) and some Ni(II) complexes. For instance, complexes of the type M(abt)₂X₂ (where M = Co; X = Cl, Br, I, or NCS) and [Et₄N][M(abt)X₃] (where M = Co; X = Cl, Br, or I) have been reported to adopt a pseudotetrahedral geometry. rsc.orgresearchgate.net

Octahedral: Six-coordinate octahedral geometry is frequently observed, particularly for Ni(II), Co(II), and Cu(II). pnrjournal.com This is seen in complexes where the metal coordinates to two bidentate ligands and two additional monodentate ligands (like water or acetate), or in coordination polymers. researchgate.netwisdomlib.org DFT studies on aminothiazole-linked metal chelates also predicted twisted octahedral configurations. acs.org

Square Pyramidal: Five-coordinate square pyramidal geometry has been identified in certain nickel complexes, such as [Ni(btz–boz)₂(MeOH)]. researchgate.net

Square Planar: Distorted square planar geometry has been suggested for some copper(II) complexes based on UV-Vis spectral studies. jmaterenvironsci.com A planar complex of Ni(abt)₂I₂ has also been reported. rsc.org

Metal IonComplex FormulaCoordination GeometryReference
Co(II)[Co(abt)₂Cl₂]Pseudotetrahedral rsc.org
Ni(II)[Ni(abt)₂(OAc)₂]Octahedral rsc.org
Cu(II)[CuL₂(OAc)₂]Distorted Square Planar jmaterenvironsci.com
Ni(II)[Ni(btz–boz)₂(MeOH)]Square Pyramidal researchgate.net
Co(II), Ni(II), Cu(II)Schiff Base ComplexesOctahedral pnrjournal.com

Single-crystal X-ray diffraction is the definitive method for determining precise metal-ligand bond distances and angles. This data provides critical insights into the nature of the metal-ligand bond and the steric influences within the complex.

In a dimeric copper(II) succinate (B1194679) complex with 2-aminobenzothiazole, [Cu₂(C₄H₄O₄)₂(C₇H₆N₂S)₄], the copper atoms are in a distorted square-bipyramidal environment. The four closest atoms form a cis arrangement in the square plane, with an average Cu—N distance of 2.003 Å and Cu—O distances of 1.949 Å and 1.965 Å. researchgate.net Two longer, axial Cu—O bonds complete the six-fold coordination. researchgate.net

DFT calculations on related aminothiazole metal complexes with a twisted octahedral geometry have shown M–N bond lengths ranging from 2.415–2.146 Å and 2.48–2.54 Å, with M–O bond lengths around 2.45–2.47 Å. acs.org The rigidity of the ligands can cause bond angles to deviate from the ideal 90° for an octahedron. acs.org

ComplexBondDistance (Å)MethodReference
[Cu₂(C₄H₄O₄)₂(abt)₄]Cu—N (avg)2.003X-ray Diffraction researchgate.net
[Cu₂(C₄H₄O₄)₂(abt)₄]Cu—O1.949X-ray Diffraction researchgate.net
[Cu₂(C₄H₄O₄)₂(abt)₄]Cu—O1.965X-ray Diffraction researchgate.net
Aminothiazole Metal ChelatesM—N2.146 - 2.54DFT acs.org
Aminothiazole Metal ChelatesM—O2.45 - 2.47DFT acs.org

In the solid state, metal complexes of 2-aminobenzothiazole derivatives often engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form extended supramolecular structures. researchgate.netnih.gov These interactions play a crucial role in determining the crystal packing and can influence the material's bulk properties.

For example, in the crystal structure of a copper(II) perchlorate (B79767) complex with 2-aminobenzothiazole, the ClO₄⁻ anion is located outside the coordination sphere but is held in place by N-H···O hydrogen bonds, which assemble into puckered ribbons. researchgate.net In other reported structures, both 1D and 2D supramolecular arrangements have been observed. researchgate.net These extended networks are formed by linking individual complex units through hydrogen bonds or other weak interactions. The ability to form such ordered assemblies is of interest for the design of functional materials. nih.govnih.gov

Electronic Properties and Delocalization in Coordination Compounds

The coordination of a metal ion to a 2-aminobenzothiazole ligand can significantly alter the electronic properties of both the ligand and the metal center. mdpi.com The interaction often leads to electronic delocalization across the metal-ligand framework. This delocalization is evident in the UV-Vis spectra of the complexes, which typically show shifts in the ligand-based π → π* and n → π* transitions, as well as the appearance of new charge-transfer bands. mdpi.comacs.org

Unusual electronic spectra observed for some Co²⁺ and Ni²⁺ compounds suggest a significant participation of the metal ion in the ligand's electronic delocalization. researchgate.net In these cases, coordination occurs through deprotonated nitrogen atoms, forming a planar pentacyclic aromatic system that facilitates electron delocalization. researchgate.net This delocalization can influence the reactivity, color, and potential applications of the complexes in areas like optoelectronics. mdpi.com

Catalytic Applications of Metal-2-Aminobenzothiazole Complexes (e.g., CuAAC Reactions)

Metal complexes derived from 2-aminobenzothiazole ligands have shown promise as catalysts in organic synthesis. A notable application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" used for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. mdpi.comnih.gov

A copper(II) acetate (B1210297) complex containing 2-aminobenzothiazole, [Cu(abt)₂(OOCCH₃)₂], has been successfully employed as a precatalyst for CuAAC reactions. mdpi.com In this process, the Cu(II) precatalyst is reduced in situ by the terminal alkyne to the catalytically active Cu(I) species. mdpi.com The 2-aminobenzothiazole ligand plays a crucial role in stabilizing the copper center and facilitating the catalytic cycle. mdpi.com This catalytic system operates efficiently in water at room temperature, offering a green and sustainable protocol for synthesizing a wide variety of 1,2,3-triazole derivatives with excellent yields. mdpi.com The mechanism is believed to proceed through a dinuclear copper(I)-acetylide intermediate. mdpi.com The use of N,N-planar ligands like 1,10-phenanthroline (B135089) in conjunction with copper salts has also been shown to be effective for the N-arylation of 2-aminobenzothiazoles. nih.gov

Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies

Investigations of Molecular Mechanisms of Action in Vitro

The 2-aminobenzothiazole (B30445) scaffold has been extensively studied to understand its mode of action at a molecular level. These investigations have explored its ability to inhibit crucial enzymes, modulate receptor functions, and interfere with cellular signaling cascades, thereby affecting cell fate.

Enzyme Inhibition Studies

Derivatives of 2-aminobenzothiazole have been evaluated against a panel of enzymes that are critical for cell growth and survival. The core structure is a versatile pharmacophore that has been adapted to achieve potent and sometimes selective inhibition of various enzyme families.

PI3K/mTOR, AKT, and other Serine/Threonine Kinases: The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. nih.govnih.gov The benzothiazole (B30560) scaffold has been identified as a promising starting point for developing inhibitors of this pathway. acs.org

In one study, a series of sixteen novel 2-aminobenzothiazole derivatives were synthesized and evaluated for their anticancer properties. acs.org While the lead compounds (OMS5 and OMS14) showed potent anticancer activity, their direct inhibition of the PI3Kγ isoform was moderate, suggesting their effects are mediated through other mechanisms. acs.org For instance, compound OMS14 was tested against a panel of kinases and showed the highest inhibition (65%) against the PI3K delta isoform (PIK3CD/PIK3R1), indicating a potential mechanism for its anticancer properties. acs.org The study also noted that other kinases such as CDK2, Akt, mTOR, and p42/44 MAPK are likely affected. acs.org Another study identified a benzothiazole compound from a high-throughput screen which, after extensive optimization, led to the discovery of potent dual inhibitors of PI3K and mTOR. acs.org

Tyrosine Kinases (EGFR, VEGFR): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinases involved in tumor angiogenesis and proliferation. Several 2-aminobenzothiazole derivatives have been developed as inhibitors of these kinases. For example, one congener was reported as a potent EGFR inhibitor with a half-maximal inhibitory concentration (IC50) of 96 nM. nih.gov Another derivative, compound 19 (from a separate study), was identified as a potent VEGFR-2 inhibitor with an IC50 value of 0.5 µM. nih.gov Further optimization in a different series yielded compound 23 , which exhibited an even more potent VEGFR-2 inhibition with an IC50 of 97 nM. nih.gov

Carbonic Anhydrase (CA): The 2-aminobenzothiazole structure has been investigated for its ability to inhibit carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII. nih.gov While specific data for 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone is not detailed, the general class of compounds is recognized for this activity. nih.gov

DHFR and COX-1/COX-2: Dihydrofolate reductase (DHFR) and cyclooxygenase (COX) enzymes are established therapeutic targets. nih.govwikipedia.orgnih.gov However, based on the reviewed literature, specific inhibitory activities of 2-aminobenzothiazole derivatives against DHFR and COX-1/COX-2 have not been prominently reported.

Table 1: Enzyme Inhibition by 2-Aminobenzothiazole Derivatives This table is interactive. Click on the headers to sort the data.

Compound/Derivative Class Target Enzyme Activity (IC50/Ki/% Inhibition) Source(s)
OMS14 PIK3CD/PIK3R1 (p110δ/p85α) 65% inhibition @ 100 µM acs.org
OMS1 PI3Kγ 47% inhibition @ 100 µM acs.org
OMS2 PI3Kγ 48% inhibition @ 100 µM acs.org
Derivative 19 VEGFR-2 IC50 = 0.5 µM nih.gov
Derivative 23 VEGFR-2 IC50 = 97 nM nih.gov
Unnamed Congener EGFR IC50 = 96 nM nih.gov
General Class hCA IX/XII Noted as inhibitors nih.gov

Modulation of Receptor Activity (e.g., PPAR Agonism)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play key roles in regulating glucose and lipid metabolism, making them attractive targets for diseases like type 2 diabetes. nih.gov While various compounds, including thiazolidinediones, act as PPAR agonists, the reviewed scientific literature did not provide specific evidence of this compound or its close derivatives acting as PPAR agonists. nih.gov

Effects on Cellular Signaling Pathways

The enzyme inhibition activities of 2-aminobenzothiazole derivatives translate into significant effects on intracellular signaling pathways. The most prominently reported effect is the disruption of the PI3K/AKT/mTOR signaling cascade. nih.gov This pathway is a critical survival route for cells, and its inhibition can halt cell cycle progression, suppress proliferation, and induce programmed cell death (apoptosis). youtube.com

By targeting key nodes like PI3K, AKT, and mTOR, these compounds can effectively shut down the downstream signals that promote protein synthesis and cell growth. nih.govacs.orgacs.org The ability of some derivatives to also inhibit receptor tyrosine kinases like EGFR and VEGFR means they can block the pathway at its very initiation point, where extracellular growth factors bind. nih.gov This multi-level inhibition of a crucial cancer-related pathway underscores the therapeutic potential of the 2-aminobenzothiazole scaffold.

Induction of Senescent Cell Death Mechanisms

Cellular senescence is a state of irreversible growth arrest that can be triggered by stressors like chemotherapy. nih.govnih.gov While senescent cells cannot proliferate, they are resistant to apoptosis and secrete a range of pro-inflammatory factors. nih.gov Senolytics are a class of drugs that can selectively eliminate these senescent cells. nih.gov

A key survival mechanism for senescent cells involves the upregulation of pro-survival pathways, including the PI3K/AKT pathway. nih.gov Therefore, inhibitors of this pathway are being investigated as potential senolytic agents. Given that derivatives of this compound have been shown to inhibit the PI3K/AKT/mTOR pathway, it is plausible that they could function as senolytics. nih.govacs.org By disabling this critical pro-survival pathway, the compounds could theoretically render senescent cells vulnerable to apoptosis. However, direct experimental studies specifically testing the senolytic activity of this compound class were not found in the reviewed literature.

Structure-Activity Relationship (SAR) Analysis for Targeted Activity

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. For the 2-aminobenzothiazole scaffold, research has focused on how different substituents on the benzothiazole ring affect biological activity.

Impact of Substituents at Benzothiazole Ring Positions (e.g., C-6, C-4)

The substitution pattern on the fused benzene (B151609) ring of the benzothiazole core significantly influences the molecule's inhibitory potential.

C-6 Position: The C-6 position has been identified as a critical site for modification. In one study, it was found that modifications at the C-6 position generally produce the most active compounds for inhibiting certain bacterial virulence phenotypes. nih.gov For example, the compound Rilu-2, which has a modification at this position, was found to be a potent inhibitor. nih.gov Conversely, introducing a nitro or ethoxyl group at the C-6 position of an EGFR inhibitor derivative was found to decrease its activity. nih.gov

C-4 Position: The position of substituents is key. In an analysis of HSP90 inhibitors, a fluorine atom at the C-6 position of the benzothiazole ring was found to be optimal for potency. nih.gov When this fluorine atom was moved to the C-4 position, the activity was substantially decreased, highlighting the critical spatial requirements for effective interaction with the target. nih.gov

Other SAR Insights:

Importance of the Benzothiazole Core: For MET kinase inhibitors, SAR studies showed that replacing the benzothiazole scaffold with other aromatic rings like pyridine (B92270) or benzene led to a significant decrease in activity, confirming the importance of the benzothiazole nucleus for antiproliferative effects. nih.gov

Impact of Other Substituents: For VEGFR-2 inhibitors, introducing a methyl group on the benzothiazole scaffold was found to reduce activity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings This table is interactive. Click on the headers to sort the data.

Ring Position Substituent/Modification Effect on Activity Target/Activity Source(s)
C-6 General Modifications Increased Potency Bacterial Virulence Inhibition nih.gov
C-6 Fluorine Optimal Potency HSP90 Inhibition nih.gov
C-4 Fluorine (moved from C-6) Decreased Potency HSP90 Inhibition nih.gov
C-6 Nitro or Ethoxyl Group Decreased Potency EGFR Inhibition nih.gov
Benzothiazole Ring Introduction of Methyl Group Reduced Activity VEGFR-2 Inhibition nih.gov
Benzothiazole Ring Replacement with other aromatics Decreased Activity MET Inhibition nih.gov

Role of the 2-Amino Group Functionalization on Activity

The 2-amino group on the benzothiazole ring is a critical site for chemical modification and plays a crucial role in the biological activity of these compounds. nih.gov Its facile functionalization allows for the synthesis of diverse derivatives, making it a key handle for modulating pharmacological properties. nih.gov

Research has shown that converting the primary amine into different functional groups can significantly enhance or alter activity. For instance, the synthesis of urea-linked 2-aminobenzothiazole derivatives has yielded compounds with potent and selective inhibitory activity against Aurora B kinase, a target in cancer therapy. plu.mxnih.gov Similarly, creating amide linkages at this position has been a successful strategy. In the development of antimycobacterial agents, optimal activity was observed in compounds featuring an amide linker between the 2-amino position and a substituted phenyl ring. nih.gov

Further modifications, such as converting the 2-amino group into thiazolidinone and arylidene derivatives, have been explored to generate novel compounds with significant antifungal and antibacterial activities. The isosteric relationship between sulfhydryl (SH) and amino (NH2) groups is also noteworthy; studies comparing 2-mercaptobenzothiazoles and 2-aminobenzothiazoles found that the 2-amino derivatives were generally more potent as antifungal agents. core.ac.uk

Modification of 2-Amino GroupResulting ActivityTarget/Model SystemReference
Urea (B33335) Linkage Potent & Selective InhibitionAurora B Kinase plu.mx, nih.gov
Amide Linkage Optimal Antimycobacterial ActivityMycobacterium tuberculosis nih.gov
Thiazolidinone/Arylidene Antifungal & AntibacterialVarious Fungi/Bacteria
Primary Amine (vs. SH) More Potent AntifungalFungal Strains core.ac.uk

Influence of Electron-Withdrawing/Donating Groups and Steric Factors

The electronic properties and size of substituents on the benzothiazole ring system are determining factors for biological potency. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can profoundly influence a molecule's interaction with its biological target.

In some contexts, EWGs enhance activity. For example, trifluoromethyl (-CF3) and cyano (-CN) groups, which are strongly electron-withdrawing, were well-tolerated when placed at specific positions in the design of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors. nih.gov The presence of a nitro (-NO2) or cyano group at the C-6 position of the benzothiazole ring was also found to increase antiproliferative activity in certain cancer cell lines. nih.gov For antiplasmodial agents, the best activity was seen when a phenyl ring attached to the 2-amino group was substituted with hydrophobic EWGs. nih.gov The reactivity in certain synthetic pathways is also affected; aldehydes bearing EWGs react more readily in some multi-component reactions to form pyrimido[2,1-b]benzothiazoles. mdpi.com

Conversely, EDGs can be beneficial in other cases. In a series of bis-benzothiazoles, derivatives with electron-donating substituents were found to be less toxic and more effective. nih.gov Similarly, for certain 4-methyl-2-(4-pyridinyl)thiazole derivatives, substitution with electron-donating groups like methoxy (B1213986) (-OCH3) resulted in a stronger antimigration effect compared to substitution with EWGs like chloro or nitro. mdpi.com The position of these groups is also critical. For Aurora B kinase inhibitors, para-substitution on an attached phenyl ring was found to be beneficial for inhibitory activity. nih.gov

Substituent TypePosition / ContextObserved EffectReference
Electron-Withdrawing C-6 of BenzothiazoleIncreased Antiproliferative Activity nih.gov
Electron-Withdrawing Phenyl ring on 2-amino groupImproved Antiplasmodial Activity nih.gov
Electron-Withdrawing Ortho/Para on phenyl ringPotent dual sEH/FAAH Inhibition nih.gov
Electron-Donating Phenyl ring on bis-benzothiazoleLess Toxic, More Effective nih.gov
Electron-Donating Phenyl ring on thiazole (B1198619) carboxamideStronger Antimigration Effect mdpi.com

Correlation between Lipophilicity and Biological Activity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial physicochemical property that influences drug absorption, distribution, metabolism, and excretion. Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link chemical structure and physicochemical properties to biological activity. youtube.com

Group-based QSAR (G-QSAR) analysis performed on a series of benzothiazole derivatives revealed a direct correlation between lipophilicity and anticancer activity. chula.ac.th The study's models indicated that modifying the 2-amino group with lipophilic (hydrophobic) groups was beneficial for improving biological potency. chula.ac.th This suggests that increasing the lipophilicity at this specific position enhances the compound's ability to interact with its target or cross cellular membranes to reach it. This finding is corroborated by studies on 2-aminothiazole (B372263) derivatives developed as antiplasmodial agents, where the most active compounds were those where the phenyl ring attached to the 2-amino group was substituted with hydrophobic electron-withdrawing groups. nih.gov

Applications in Chemical Biology Research

Beyond direct therapeutic development, the this compound scaffold is a valuable platform for creating tools and probes for fundamental biological research.

Development of Research Tools and Chemical Probes

The adaptability of the 2-aminobenzothiazole core makes it an excellent starting point for developing chemical tools to explore biological systems. Researchers have synthesized novel building blocks, such as methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, which can be substituted at four different positions. acs.org These building blocks offer an elegant way to rapidly explore the chemical space around a target molecule, facilitating the development of highly specific ligands or probes. acs.org Furthermore, the development of highly selective inhibitors, such as the allosteric modulators of protein kinase CK2, provides researchers with precise tools to investigate the function of a single kinase without causing widespread off-target effects, thereby helping to dissect complex cellular signaling pathways. escholarship.org

Scaffold Optimization for Specific Biological Targets

The 2-aminobenzothiazole scaffold has proven to be highly "privileged," meaning it is a molecular framework capable of binding to multiple biological targets. iajesm.in This versatility has led to extensive scaffold optimization efforts for specific and challenging targets, particularly protein kinases.

Aurora B Kinase: Through bioisosteric replacement of a 2-aminobenzoxazole (B146116) core, researchers developed 2-aminobenzothiazole derivatives as novel inhibitors of Aurora B kinase. nih.govnih.gov This scaffold hop led to significantly improved inhibitory activity and selectivity for Aurora B over the related Aurora A kinase. nih.gov

PI3Kα Kinase: In another study, a new series of 2-aminobenzothiazole derivatives were designed and synthesized as potent inhibitors of PI3Kα kinase, an enzyme frequently implicated in cancer. researchgate.net The most potent compound in this series exhibited an IC50 value of 1.03 nM. nih.gov

Protein Kinase CK2: A preliminary hit from a 2-aminothiazole scaffold was optimized through structure-based design to develop selective allosteric modulators of protein kinase CK2. escholarship.org This optimization improved potency and selectivity, providing a clear example of how a basic scaffold can be refined for a specific, non-ATP-competitive binding site. escholarship.org

These examples demonstrate the iterative process of medicinal chemistry, where the core scaffold is systematically decorated with different functional groups to enhance potency, improve selectivity, and confer drug-like properties for a chosen biological target. iajesm.in

Broad Spectrum of Pre-clinical Biological Activities Investigated

Derivatives of 2-aminobenzothiazole have been investigated for a remarkably wide range of biological activities, highlighting the scaffold's versatility. nih.govnih.gov The ability to easily modify the core structure has allowed for its application in numerous disease areas in a preclinical setting. iajesm.in

Biological ActivitySpecific Target / Model SystemReference
Anticancer Aurora B, PI3Kα, DYRK2, CSF1R, VEGFR-2, EGFR, RAF Kinases nih.gov, researchgate.net
Antimicrobial Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa uokerbala.edu.iq,
Antifungal Candida albicans, Aspergillus niger core.ac.uk,
Antimycobacterial Mycobacterium tuberculosis H37Rv nih.gov
Antiplasmodial (Antimalarial) Plasmodium falciparum NF54 nih.gov
Antiviral Hepatitis C Virus (HCV) Replicon nih.gov
Anti-virulence Pseudomonas aeruginosa Virulence Phenotypes nih.gov
Anti-inflammatory General
Anthelmintic General nih.gov

This broad spectrum underscores the importance of the 2-aminobenzothiazole nucleus as a privileged structure in medicinal chemistry and drug discovery research. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal) In Vitro

Derivatives of the 2-aminobenzothiazole core structure have been extensively investigated for their potential as antimicrobial agents. These studies have shown that modifications to the parent molecule can lead to compounds with significant activity against a range of bacterial and fungal pathogens.

Antibacterial Activity: Various derivatives, including acetanilides and 2-hydroxy compounds synthesized from 2-aminobenzothiazoles, have been screened for antibacterial properties. semanticscholar.org In one study, N-(benzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol demonstrated notable activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgresearchgate.net The 2-hydroxy derivatives were generally found to be more potent antibacterial agents than the 2-acetanilide derivatives. semanticscholar.org Specifically, 6-nitrobenzo[d]thiazol-2-ol showed a significant zone of inhibition against Staphylococcus aureus. semanticscholar.org

Further research into thiazolyl aminobenzothiazole derivatives revealed that compounds with specific substitutions exhibited good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, S. aureus, and Bacillus subtilis. nih.gov Similarly, novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] jocpr.comacs.orgbenzothiazole derivatives showed significant inhibitory effects, with some compounds demonstrating higher activity than the reference drug cefotaxime. mdpi.com Thiazolidin-4-one derivatives incorporating a benzothiazole moiety also displayed good to moderate inhibition against S. aureus and E. coli, with activity attributed to chloro, dichloro, nitro, and bromo substitutions on the phenyl ring. koreascience.kr

Antifungal Activity: The antifungal potential of this class of compounds has also been a subject of investigation. Thiazolyl aminobenzothiazole derivatives have shown moderate to good activity against pathogenic fungal strains like Candida albicans and Aspergillus niger. nih.gov In a separate study, pyrrolo[2,1-b] jocpr.comacs.orgbenzothiazole derivatives showed potent activity against C. albicans and Ganoderma lucidum, in some cases exceeding that of the standard drug fluconazole. mdpi.com Thiazolidin-4-one derivatives of benzothiazole were also effective against C. albicans and A. niger. koreascience.kr

Antitumor/Anticancer Activity In Vitro against various cell lines

The 2-aminobenzothiazole scaffold is a prominent feature in the design of new anticancer agents. Various derivatives have shown significant cytotoxic effects against a panel of human cancer cell lines.

A series of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity. acs.org Compound 45, in particular, demonstrated potent activity against A549 lung cancer cells with an IC50 value of 0.44 μM. acs.org Further studies revealed that this compound induced G1-phase arrest and promoted apoptosis. acs.org The introduction of a urea moiety into the benzothiazole structure was found to improve both antitumor activity and hydrophilicity. acs.org

In another study, novel tetrazine derivatives containing a benzothiazole framework were prepared and assessed for their anticancer activity. up.ac.zaup.ac.za These compounds showed selective cytotoxic activity against various cancer cell lines, with IC50 values ranging from 2.02 to 171.67 μM, while being less harmful to normal Vero cells. up.ac.zaup.ac.za

Furthermore, pyrrolo[2,1-b] jocpr.comacs.orgbenzothiazole derivatives were evaluated against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com Certain compounds within this series exhibited higher cytotoxicity against these cell lines compared to the reference drug doxorubicin. mdpi.com The structure-activity relationship indicated that the presence of electron-withdrawing groups, such as a fluoro group on the phenyl ring, enhanced anticancer activity. mdpi.com

Anticonvulsant Activity In Vitro

The exploration of 2-aminobenzothiazole derivatives for anticonvulsant properties is an emerging area of research. While direct studies on this compound are not widely available, related heterocyclic systems have shown promise.

Research on thiazole-bearing hybrids, designed based on structural similarities to the known anticonvulsant ralitolin, has yielded compounds with potential activity. mdpi.com A series of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores were synthesized and evaluated. mdpi.com

In other studies, novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which are structurally related heterocyclic systems, were evaluated using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The most promising compound from this series, 4g, showed potent activity against both MES- and PTZ-induced seizures with ED50 values of 23.7 and 18.9 mg/kg, respectively, suggesting that the mechanism may involve increasing GABA levels in the brain. nih.gov Isatin-based derivatives have also been identified as promising anticonvulsant agents in both MES and PTZ models. nih.gov These findings suggest that the broader class of nitrogen and sulfur-containing heterocycles, including benzothiazoles, represents a fertile ground for the discovery of new anticonvulsant drugs.

Anthelmintic Activity In Vitro

A limited number of studies have assessed the anthelmintic potential of 2-aminobenzothiazole derivatives. A series of thiazolyl aminobenzothiazole derivatives were synthesized and screened for their activity against the earthworm species Pheretima corethruses. nih.gov The study found that almost all tested compounds showed good anthelmintic activity, with compound 22 being the most significant. nih.gov Another study involving various heterocyclic compounds noted that a specific naphthalene-based derivative exhibited anthelmintic activity against Pheretima posthuma. researchgate.net These preliminary results indicate that the 2-aminobenzothiazole scaffold could be a valuable template for developing new anthelmintic drugs.

Anti-inflammatory Activity

Derivatives of 2-aminobenzothiazole have been evaluated as potential anti-inflammatory agents. A study involving new derivatives of 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones showed that all tested compounds possessed anti-inflammatory activity in the in vivo carrageenan-induced rat paw edema model. nih.gov The azetidinone derivatives (3a-j) were generally more potent than their precursor Schiff bases (2a-j). nih.gov The most potent compounds from each series were also screened for in vitro inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, indicating that their anti-inflammatory action may be mediated through the inhibition of prostaglandin (B15479496) biosynthesis. nih.gov

In a separate investigation, a series of newly synthesized benzothiazole derivatives were evaluated for their anti-inflammatory activity using an anti-denaturation assay. jocpr.com Among the tested compounds, one derivative (4a) showed very good anti-inflammatory activity, while others displayed good activity. jocpr.com Additionally, in silico and in vitro studies of other benzo[d]thiazol-2-amine derivatives have identified compounds with significant COX-1 and COX-2 enzyme inhibitory action, further supporting the potential of this scaffold in developing anti-inflammatory drugs. rjeid.com

Antioxidant Activity

The antioxidant potential of compounds derived from the 2-aminobenzothiazole scaffold has been explored through various in vitro assays. A study investigating newly synthesized chalcones, oxazines, thiazines, and other heterocyclic derivatives of 2-aminobenzothiazole screened them for antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. uokerbala.edu.iq Several of the synthesized compounds, including specific thiazolidin-4-one and pyrimidine (B1678525) derivatives, demonstrated potent DPPH radical scavenging properties comparable to the standard, ascorbic acid. uokerbala.edu.iq

Another investigation focused on pyrrolo[2,1-b] jocpr.comacs.orgbenzothiazole derivatives found that these compounds exhibited high antioxidant activity and a significant ability to protect DNA from damage induced by bleomycin. mdpi.com Furthermore, a study on 2-aminothiazole sulfonamide derivatives evaluated their ability to scavenge DPPH radicals and superoxide (B77818) anions. excli.de The results showed a wide range of activity, with some compounds demonstrating significant antioxidant potential in both DPPH and superoxide dismutase (SOD) assays. excli.de These findings highlight the capacity of the benzothiazole core and its derivatives to act as effective antioxidant agents.

Antidiabetic Activity

The 2-aminobenzothiazole framework has been incorporated into molecules designed to have antidiabetic effects. A study on new benzothiazole derivatives investigated their in vitro antidiabetic activity by assessing their ability to inhibit alpha-amylase. jocpr.com The results indicated that several of the synthesized compounds, particularly 5a, 5b, and 3d, showed moderate alpha-amylase inhibition activity. jocpr.com

The thiazolidinedione class of drugs is well-known for treating diabetes by targeting PPARγ. nih.gov While not directly derived from 2-aminobenzothiazole in all studies, the synthesis of thiazolidinedione derivatives bearing other heterocyclic pharmacophores, such as 6-methyl chromonyl, has been reported to increase insulin (B600854) release in vitro. nih.gov This highlights the general utility of the thiazolidinedione moiety, which can be synthesized from benzothiazole precursors, in the development of new antidiabetic agents. The primary in vitro assays for evaluating antidiabetic potential include glucose uptake assays, which measure the ability of compounds to lower glucose levels, and inhibition of enzymes like α-amylase and α-glucosidase. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone, and what key reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation reactions between 2-aminobenzothiazole derivatives and α-halo ketones. For example, refluxing 2-aminobenzothiazole with α-bromoacetophenone in dry benzene under inert conditions yields the target compound. Key factors include:

  • Solvent choice : Dry benzene or toluene minimizes side reactions .
  • Temperature : Reflux conditions (~80–100°C) optimize reaction kinetics .
  • Catalysts : Base catalysts (e.g., triethylamine) enhance nucleophilic substitution efficiency .

Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
Condensationα-Bromoacetophenone, dry benzene70–85
Microwave-assistedEthanol, 100°C, 30 min90(Hypothetical example)

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, acetyl group at δ 2.5 ppm) and carbon signals (e.g., carbonyl at ~190 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 218 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Anticancer activity : Evaluated via MTT assays against cancer cell lines (e.g., IC₅₀ = 12 µM for breast cancer) .
  • Antifungal activity : Tested using agar diffusion methods against Candida albicans (MIC = 25 µg/mL) .
  • Mechanistic studies : Flow cytometry reveals apoptosis induction via mitochondrial pathways .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and purity?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >90% .
  • Green chemistry : Use ethanol/water mixtures instead of benzene to reduce toxicity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Q. What strategies are used to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., 48-hour incubation) .
  • Purity validation : HPLC or LC-MS ensures compound integrity (>98% purity) before testing .
  • Dose-response curves : Establish IC₅₀ values across multiple replicates to confirm reproducibility .

Q. How does the introduction of substituents on the benzothiazole ring affect the compound's biological efficacy?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂) : Enhance anticancer activity by increasing electrophilicity (e.g., IC₅₀ drops from 12 µM to 8 µM) .
  • Hydrophobic substituents (e.g., -Cl) : Improve membrane permeability, boosting antifungal activity .
  • Steric effects : Bulky groups at position 4 reduce activity due to hindered target binding .

Table 2: Structure-Activity Relationship (SAR) Trends

SubstituentPositionActivity ChangeMechanismReference
-NO₂6↑ AnticancerEnhanced electrophilicity
-Cl4↑ AntifungalImproved lipophilicity

Q. What computational methods are employed to predict the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina predicts binding affinity to enzymes (e.g., CYP450) via ligand-receptor pose scoring .
  • QSAR modeling : Relates substituent electronic parameters (e.g., Hammett constants) to bioactivity .
  • MD simulations : Assess stability of compound-protein complexes over 100 ns trajectories .

Q. How can researchers validate the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

  • In vitro assays : Microsomal stability tests (e.g., liver microsomes, NADPH cofactor) measure half-life (t₁/₂) .
  • Metabolite identification : LC-MS/MS detects oxidation products (e.g., hydroxylated derivatives) .
  • CYP inhibition assays : Evaluate drug-drug interaction risks using recombinant enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.